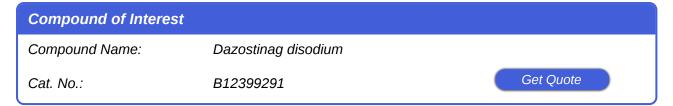


early-phase clinical trial data for Dazostinag disodium

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An In-depth Technical Guide to Early-Phase Clinical Trial Data for **Dazostinag Disodium** (TAK-676)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag disodium (TAK-676) is a novel, synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical and preclinical data indicate that dazostinag potently activates innate and adaptive immune responses, demonstrating anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the available early-phase data, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of dazostinag.

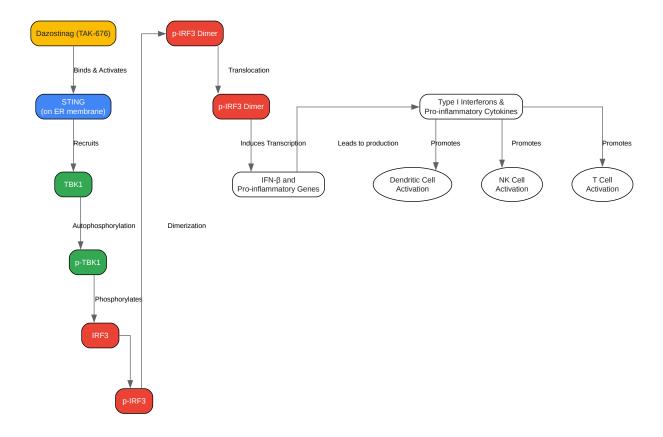
Mechanism of Action: STING Pathway Activation

Dazostinag functions by directly binding to and activating the STING protein, a critical component of the innate immune system that detects cytosolic DNA. This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN- α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor



immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]

Below is a diagram illustrating the STING signaling pathway activated by dazostinag.





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Caption: Dazostinag-mediated STING signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early-phase clinical studies of dazostinag.

Table 1: Preclinical In Vitro Immune Cell Activation

Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs), monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.

Cell Type	Parameter	Value (μM)
MoDC	Activation EC50	1.27[1]
BMDC	Activation EC50	0.32[1]
NK Cells	Activation EC50	0.271
CD8+ T Cells	Activation EC50	0.216
CD4+ T Cells	Activation EC50	0.249

Table 2: Phase 1 Human Pharmacokinetics (iintune-1, NCT04420884)

Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or metastatic solid tumors.

Parameter	Value	Dose Range
Terminal Half-life (t½)	1.4 ± 0.75 hours	Up to 14 mg
Accumulation	None observed between cycles	Up to 14 mg



Table 3: Phase 1 Human Pharmacodynamics (iintune-1, NCT04420884)

Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.

Biomarker	Dose	Median Fold Increase (vs. baseline)	Time of Max Expression
IFN-y Expression	5 mg	27X	10 hours post-dose
IFN-y Expression	14 mg	49X	6 hours post-dose

Table 4: Phase 1b Safety Summary (iintune-1, NCT04420884)

Safety data from the dose expansion cohort of 30 patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) treated with dazostinag (5 mg) plus pembrolizumab.



Adverse Event Category	Incidence	Details
Any Treatment-Emergent AE (TEAE)	100%	Grade ≥3 in 37% of patients.
Dazostinag-related TEAEs	80%	Grade ≥3 in 13% of patients.
Most Common TEAEs (any grade)	Fatigue (40%), Nausea (27%), Cough (23%), Headache (20%)	-
Most Common Dazostinag- related TEAE	Fatigue (30%)	-
Cytokine Release Syndrome (CRS)	13%	All dazostinag-related and Grade 1-2.
Treatment Discontinuation (due to TEAE)	1 patient	-
Treatment-related Deaths	0	-

Experimental Protocols Preclinical In Vivo Efficacy Studies

- Animal Models: BALB/c mice bearing A20 syngeneic B-cell lymphoma or CT26 syngeneic colon carcinoma tumors.
- Dosing: Dazostinag was administered intravenously (IV) at doses ranging from 0.025 to 2 mg/kg.
- Methodology: Tumor growth was monitored over time. In some studies, T-cell depletion was
 performed using antibodies to confirm the T-cell-dependent mechanism of action. The
 studies demonstrated significant, dose-dependent anti-tumor activity, including complete
 regressions and the induction of durable memory T-cell immunity.

Phase 0 Intratumoral Microdosing Study (NCT06062602)

 Patient Population: Patients with Head and Neck Squamous Cell Carcinoma (HNSCC) scheduled for surgical resection.



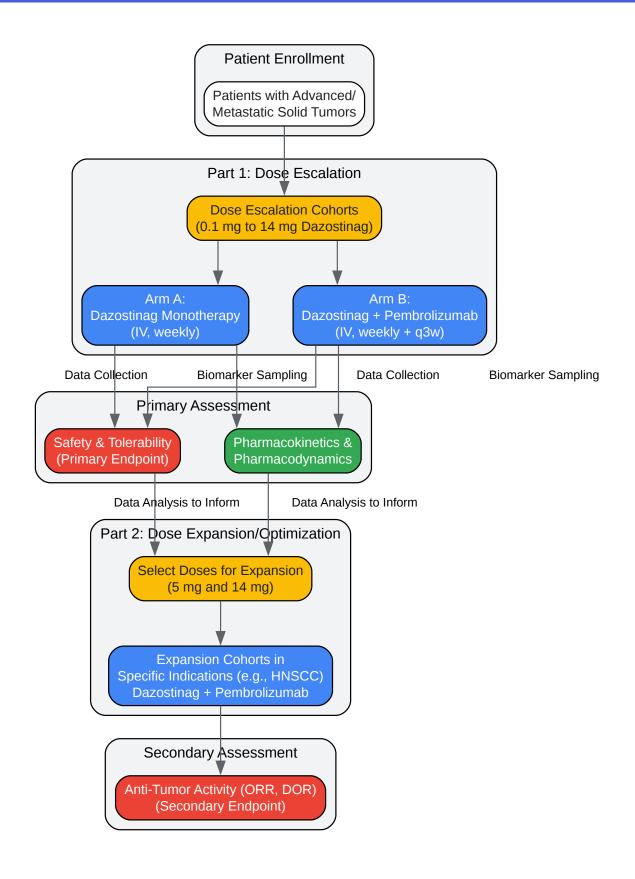
- Methodology: The CIVO® platform was used to deliver microdoses of dazostinag, alone or in combination with chemotherapy (Carboplatin, 5-FU, or Paclitaxel), directly into tumors 24 to 96 hours before resection. Resected tissue was analyzed using immunohistochemistry and in situ hybridization.
- Endpoints: The primary goal was to study the localized pharmacodynamic effects on the tumor microenvironment (TME). The study confirmed that dazostinag induced Type 1 IFN signaling, shifted macrophages to a proinflammatory phenotype, and enriched cytotoxic T cells in the TME.

Phase 1/2 Dose Escalation and Expansion Study (iintune-1, NCT04420884)

- Patient Population: Patients with advanced or metastatic solid tumors.
- Study Design: This is an open-label, dose-escalation and expansion study.
 - Part 1 (Dose Escalation): Patients received escalating doses of dazostinag (0.1 to 14 mg
 IV weekly) as a single agent or in combination with pembrolizumab (200 mg IV every 3 weeks). The primary objective was to determine safety and tolerability.
 - Part 2 (Dose Expansion): Based on the data from Part 1, doses of 5 mg and 14 mg were selected for expansion cohorts in specific indications, such as HNSCC.
- Methodology for Biomarker Analysis: Peripheral blood samples were collected at multiple
 time points (pre-dose, 6, 10, and 24 hours post-dose) during the first two cycles for
 pharmacokinetic analysis, cytokine/chemokine measurement, PBMC RNA-sequencing, and
 flow cytometry. Paired tumor biopsies (baseline and on-treatment) were collected in a subset
 of patients to assess T-cell infiltration and TME modulation.

The workflow for the iintune-1 clinical trial is depicted below.





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Caption: High-level experimental workflow of the iintune-1 (NCT04420884) study.



Conclusion and Future Directions

The early-phase data for **dazostinag disodium** are promising, establishing a clear mechanism of action through STING activation and demonstrating a manageable safety profile with signs of clinical activity, both as a single agent and in combination with checkpoint inhibitors. The pharmacodynamic data confirm on-target activity in humans, with dose-dependent induction of IFN-y and favorable modulation of the tumor microenvironment.

Ongoing and future studies will further define the therapeutic potential of dazostinag. Key areas of investigation include the dose optimization in expansion cohorts and evaluation in other tumor types. The combination of dazostinag with pembrolizumab has shown encouraging preliminary efficacy, providing a strong rationale for continued development in immunesensitive and potentially immune-resistant cancers. The data gathered to date support dazostinag as a potent, systemically available STING agonist with the potential to become a significant component of the immuno-oncology landscape.

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